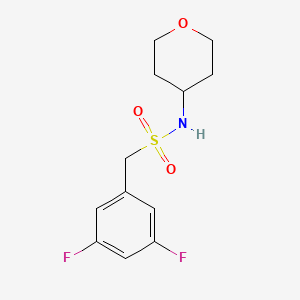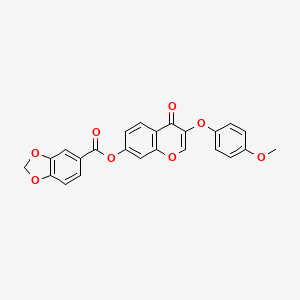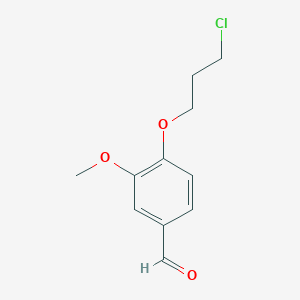
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring and an oxane (tetrahydropyran) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the oxane ring: The resulting sulfonamide can then be reacted with oxan-4-yl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl ring.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to interact with enzymes or receptors. The difluorophenyl ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- 1-(3,5-Difluorophenyl)-N-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
Comparison: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxane ring also provides distinct steric and electronic properties compared to similar compounds with different ring systems.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZNOYATPWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2456396.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)



![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
![N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2456416.png)

